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Compound of Interest

Compound Name: CDK2-IN-3

Cat. No.: B045639 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of CDK2-IN-3, a potent and selective CDK2

inhibitor, with several promising alternatives currently in preclinical and clinical development:

INX-315, BLU-222, and PF-06873600. The information presented herein is intended to assist

researchers in selecting the most appropriate tool compound for their specific research needs

in oncology and other therapeutic areas where CDK2 is a target of interest.

Executive Summary
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at

the G1/S transition. Its aberrant activation is a common feature in many human cancers,

making it a compelling therapeutic target. While CDK2-IN-3 has been a valuable research tool,

a new generation of highly potent and selective CDK2 inhibitors is emerging, offering potentially

improved pharmacological properties. This guide presents a head-to-head comparison of their

biochemical and cellular potencies, selectivity profiles, and the experimental methodologies

used for their evaluation.

Data Presentation: A Head-to-Head Comparison of
Potency and Selectivity
The following tables summarize the inhibitory activities of CDK2-IN-3 and its alternatives

against a panel of cyclin-dependent kinases. The data, presented as IC50 (half-maximal
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inhibitory concentration) or Ki (inhibition constant) values, allow for a direct comparison of their

potency and selectivity.

Table 1: Biochemical Potency and Selectivity of CDK2 Inhibitors

Inhibitor

CDK2/c
yclin E
IC50
(nM)

CDK2/c
yclin A
IC50
(nM)

CDK1/c
yclin B
IC50
(nM)

CDK4/c
yclin D1
IC50
(nM)

CDK6/c
yclin D3
IC50
(nM)

CDK9/c
yclin T
IC50
(nM)

Selectiv
ity
(CDK1/
CDK2)

CDK2-

IN-3
60[1] - - - - - -

INX-315
0.6[2][3]

[4]
2.5[2] 30[5] 133[5] 338[5] 73[5] ~50[6][7]

BLU-222 2.6[8] - 233.6[9] 377.4[9] 275.2[9] 6115.1[9] ~90[8]

PF-

0687360

0

Ki:

0.09[10]
- Ki: 4.5 Ki: 0.13 Ki: 0.16 Ki: 19.6 ~50

Note: Data is compiled from various sources and experimental conditions may differ. Direct

head-to-head comparisons are limited. The selectivity is calculated as the ratio of the IC50 for

CDK1 to the IC50 for CDK2/cyclin E.

Table 2: Cellular Potency of CDK2 Inhibitors

Inhibitor Cell Line Assay Type Cellular IC50 (nM)

INX-315 Ovarian Cancer Panel Proliferation Mean: 26[2]

BLU-222 OVCAR-3
pRb T821

Phosphorylation
4.2[8]

PF-06873600 OVCAR-3 pRb Phosphorylation EC50: 19[11]

PF-06873600 OVCAR-3 Proliferation EC50: 45[11]
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Mechanism of Action
CDK2 inhibitors, including CDK2-IN-3 and the alternatives discussed, are ATP-competitive

inhibitors. They bind to the ATP-binding pocket of the CDK2 enzyme, preventing the transfer of

a phosphate group from ATP to its protein substrates. This inhibition blocks the downstream

signaling cascade that promotes cell cycle progression.

Signaling Pathway and Experimental Workflow
Diagrams
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://assets.thermofisher.cn/TFS-Assets/LSG/manuals/CSK_LanthaScreen_Binding.pdf
https://www.promega.com/-/media/files/resources/protcards/fb256-celltiter-glo-luminescent-cell-viability-assay.pdf?rev=d8c51091b58c43fea4cad5b36f503658
https://www.thermofisher.com/sg/en/home/industrial/pharma-biopharma/drug-discovery-development/target-and-lead-identification-and-validation/kinasebiology/kinase-activity-assays/lanthascreentm-eu-kinase-binding-assay.html
https://www.thermofisher.com/sg/en/home/industrial/pharma-biopharma/drug-discovery-development/target-and-lead-identification-and-validation/kinasebiology/kinase-activity-assays/lanthascreentm-eu-kinase-binding-assay.html
http://www.ulab360.com/files/prod/manuals/201406/06/542940001.pdf
https://corefacilities.iss.it/dw/lib/exe/fetch.php?media=aree:citometria:documenti:cell_cycle-pi.pdf
https://www.benchchem.com/product/b045639#alternative-cdk2-inhibitors-to-cdk2-in-3
https://www.benchchem.com/product/b045639#alternative-cdk2-inhibitors-to-cdk2-in-3
https://www.benchchem.com/product/b045639#alternative-cdk2-inhibitors-to-cdk2-in-3
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b045639?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045639?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

